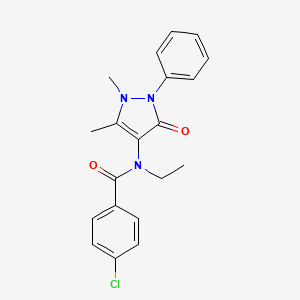
N,N'-Diphenylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diphenylpiperazine hydrochloride is a chemical compound belonging to the class of disubstituted piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. N,N’-Diphenylpiperazine hydrochloride is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenylpiperazine hydrochloride typically involves the reductive amination of piperazine or N-diphenylmethylpiperazine. One common method includes the reaction of piperazine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, to yield N,N’-Diphenylpiperazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of N,N’-Diphenylpiperazine hydrochloride often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are commonly employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diphenylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N’-Diphenylpiperazine N,N’-dioxide.
Reduction: Reduction reactions can convert the compound back to its parent piperazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the piperazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N,N’-Diphenylpiperazine N,N’-dioxide.
Reduction: N,N’-Diphenylpiperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Diphenylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and coordination compounds.
Biology: Investigated for its potential as an ion channel modulator and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N’-Diphenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may modulate ion channels or interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenylpiperazine: Similar structure but lacks the hydrochloride salt form.
1-Benzhydryl-4-benzylpiperazine: Contains different substituents on the piperazine ring.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Features a pyridine ring instead of phenyl groups.
Uniqueness
N,N’-Diphenylpiperazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
13548-82-8 |
|---|---|
Fórmula molecular |
C16H19ClN2 |
Peso molecular |
274.79 g/mol |
Nombre IUPAC |
1,4-diphenylpiperazine;hydrochloride |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |
Clave InChI |
IMFPHNZKNBEGMM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)

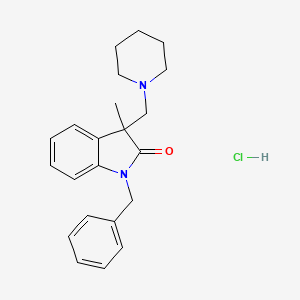
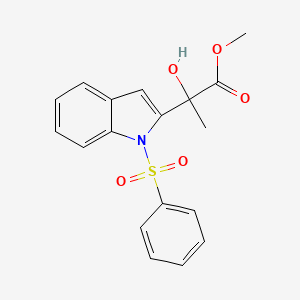


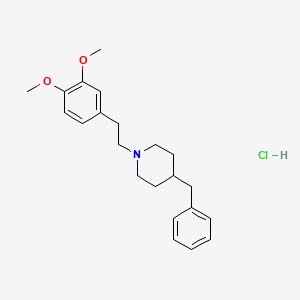
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
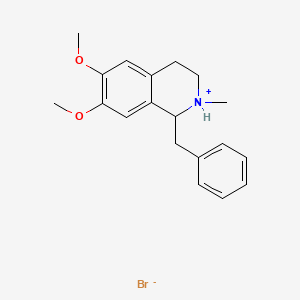
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
